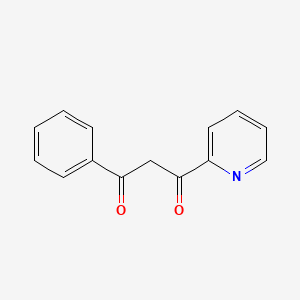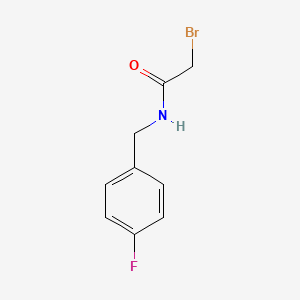![molecular formula C13H20N4 B8796299 N-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]AMINE](/img/structure/B8796299.png)
N-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine, which includes a benzimidazole ring fused with an ethane-1,2-diamine moiety, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by further functionalization to introduce the diethylethane-1,2-diamine moiety. One common method involves the reaction of 1,2-diaminobenzene with diethyl oxalate to form the benzimidazole ring, followed by alkylation with diethylamine under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzimidazolone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The benzimidazole ring is known to interact with DNA, potentially leading to anticancer effects by interfering with DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
- N-(1H-benzimidazol-2-yl)-N,N-dimethylethane-1,2-diamine
- N-(1H-benzimidazol-2-yl)-N,N-diethylpropane-1,3-diamine
- N-(1H-benzimidazol-2-yl)-N,N-diethylbutane-1,4-diamine
Comparison: N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine is unique due to its specific ethane-1,2-diamine moiety, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl chain lengths, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Eigenschaften
Molekularformel |
C13H20N4 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
N-(1H-benzimidazol-2-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C13H20N4/c1-3-17(4-2)10-9-14-13-15-11-7-5-6-8-12(11)16-13/h5-8H,3-4,9-10H2,1-2H3,(H2,14,15,16) |
InChI-Schlüssel |
NNBHPKUSHGYYBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=NC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B8796256.png)










